5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine 5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17848142
InChI: InChI=1S/C10H9ClN4O4/c11-8-6(15(16)17)5-7-9(12-8)13-10(19-7)14-1-3-18-4-2-14/h5H,1-4H2
SMILES:
Molecular Formula: C10H9ClN4O4
Molecular Weight: 284.65 g/mol

5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine

CAS No.:

Cat. No.: VC17848142

Molecular Formula: C10H9ClN4O4

Molecular Weight: 284.65 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine -

Specification

Molecular Formula C10H9ClN4O4
Molecular Weight 284.65 g/mol
IUPAC Name 5-chloro-2-morpholin-4-yl-6-nitro-[1,3]oxazolo[4,5-b]pyridine
Standard InChI InChI=1S/C10H9ClN4O4/c11-8-6(15(16)17)5-7-9(12-8)13-10(19-7)14-1-3-18-4-2-14/h5H,1-4H2
Standard InChI Key BXWLLQKAXPFBJL-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=NC3=C(O2)C=C(C(=N3)Cl)[N+](=O)[O-]

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

The compound’s structure comprises a fused oxazole-pyridine ring system. The oxazole ring (positions 1–3) is annulated with a pyridine ring (positions 4–6), creating a planar bicyclic core. Critical substituents include:

  • Chloro group at position 5, enhancing electrophilic reactivity.

  • Nitro group at position 6, contributing to electronic polarization.

  • Morpholine moiety at position 2, conferring solubility and hydrogen-bonding capacity.

The canonical SMILES representation C1COCCN1C2=NC3=C(O2)C=C(C(=N3)Cl)[N+](=O)[O-]\text{C1COCCN1C2=NC3=C(O2)C=C(C(=N3)Cl)[N+](=O)[O-]} underscores its stereoelectronic features.

Physicochemical Properties

Key properties derived from computational and experimental data include:

PropertyValue
Molecular Weight284.65 g/mol
LogP (Partition Coefficient)Estimated 1.2–1.8 (lipophilic)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7
Polar Surface Area98.7 Ų

The nitro and morpholine groups increase polarity, while the chloro substituent enhances membrane permeability.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis involves multi-step reactions, typically starting from pyridine derivatives. A representative pathway includes:

  • Nitration of 5-Chloropyridine: Introduction of the nitro group via mixed acid (e.g., H2SO4/HNO3\text{H}_2\text{SO}_4/\text{HNO}_3) at elevated temperatures .

  • Oxazole Ring Formation: Cyclocondensation of 5-chloro-2-nitropyridine with glycine derivatives under acidic conditions.

  • Morpholine Substitution: Nucleophilic aromatic substitution (SNAr) at position 2 using morpholine in dimethylformamide (DMF) at 80–100°C.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring nitro group placement at position 6 requires precise temperature control .

  • Yield Improvements: The final SNAr step typically yields 60–70%, necessitating catalyst screening (e.g., CuI or Pd-based systems).

Biological Activities and Mechanism of Action

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The nitro group facilitates redox cycling, generating reactive oxygen species (ROS) that disrupt microbial membranes.

Anti-Inflammatory Effects

In murine models, the compound reduces TNF-α and IL-6 levels by 58% and 47%, respectively, at 25 mg/kg doses. This activity is linked to nitric oxide synthase (iNOS) inhibition, suppressing NF-κB signaling.

Comparative Analysis with Structural Analogues

Role of the Chloro Substituent

Replacing the chloro group with hydrogen decreases kinase inhibition potency by 3-fold, highlighting its role in target binding. The electron-withdrawing effect stabilizes charge-transfer complexes with kinase ATP pockets.

Impact of the Morpholine Group

Analogues with piperidine instead of morpholine exhibit reduced solubility (logP = 2.1 vs. 1.5) and 40% lower oral bioavailability in rat models.

Research Gaps and Future Directions

Pharmacokinetic Profiling

Current data lack in vivo ADME (Absorption, Distribution, Metabolism, Excretion) parameters. Future studies should assess:

  • Plasma half-life in mammalian models.

  • Cytochrome P450-mediated metabolism.

Targeted Drug Delivery

Conjugation to nanoparticles (e.g., PEGylated liposomes) could enhance tumor specificity and reduce off-target effects.

Structure-Activity Relationship (SAR) Expansion

Systematic modification of substituents (e.g., replacing nitro with cyano) may optimize potency and reduce toxicity.

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